N-Acetylasparagine
Description
Contextualization as an N-Acyl-Alpha Amino Acid Derivative
N-Acetylasparagine is chemically classified as an N-acyl-alpha amino acid. hmdb.ca This means it consists of an asparagine molecule where an acetyl group has been attached to the alpha-amino group. hmdb.ca This modification, known as N-acetylation, is a common and vital post-translational modification in eukaryotes, affecting a vast number of proteins. smolecule.com It is estimated that approximately 85% of human proteins and 68% of yeast proteins undergo N-terminal acetylation, a process crucial for protein stability and function. smolecule.com
The biosynthesis of this compound can occur through two primary pathways: the direct action of N-acetyltransferase (NAT) enzymes on L-asparagine, or through the breakdown of N-acetylated proteins by hydrolases. hmdb.ca Specifically, the enzyme NAT1 can synthesize this compound from L-asparagine and acetyl-CoA. smolecule.com
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | (2S)-2-acetamido-4-amino-4-oxobutanoic acid | nih.gov |
| Molecular Formula | C6H10N2O4 | smolecule.com |
| Molecular Weight | 174.15 g/mol | smolecule.com |
| CAS Number | 4033-40-3 | smolecule.com |
| InChI Key | HXFOXFJUNFFYMO-BYPYZUCNSA-N | smolecule.com |
| Canonical SMILES | CC(=O)NC@@HC(=O)O | smolecule.com |
Significance in Advanced Metabolomics and Proteomics Research
The study of metabolites (metabolomics) and proteins (proteomics) has highlighted the importance of this compound in various physiological and pathological states. Its presence and concentration can serve as a valuable biomarker and provide insights into cellular metabolism.
Detailed Research Findings:
Neurological Disorders: Research in Alzheimer's disease has shown altered levels of this compound. One study found that this compound, a breakdown product of asparagine, is decreased in both the gray-enriched and white-enriched matter of the brain in this condition. scientificarchives.com Another compound, N-acetylaspartate (NAA), a derivative of aspartic acid, is also under investigation for its roles in the brain, including as a neuronal osmolyte and a precursor for the synthesis of the neuropeptide N-Acetylaspartylglutamate. wikipedia.orgnih.gov Decreased levels of NAA are observed in various neuropathological conditions, making it a potential diagnostic marker. wikipedia.org
Cancer Research: In the context of cancer, particularly breast cancer, the enzyme arylamine N-acetyltransferase 1 (NAT1) is often upregulated. researchgate.net Studies on breast cancer cell lines where NAT1 was knocked out showed reduced growth and significant metabolic changes, including alterations in the abundance of this compound. researchgate.net This suggests a role for NAT1 and its related metabolites in cancer cell energy metabolism. researchgate.net
Metabolic Disorders: A metabolomics study on diabetic patients identified a positive correlation between this compound levels and the QTc interval, a measure of heart electrical activity. researchgate.net This finding suggests a potential, previously unrecognized role for this metabolite in diabetic patients with long QTc syndrome. researchgate.net
Age-Related Macular Degeneration (AMD): Metabolomic analyses of plasma from patients with AMD have identified this compound as one of several significantly altered metabolites. hbrsd.com These studies point towards disruptions in amino acid metabolism, including the alanine (B10760859), aspartate, and glutamate (B1630785) metabolism pathways, in the pathology of AMD. hbrsd.combmj.com
Radiolabeling for Research: The use of radiolabeled this compound, such as with carbon-14, is a valuable tool in biochemical research. ontosight.ai This technique allows scientists to trace the metabolism and transport of the amino acid derivative within biological systems, aiding in studies of protein synthesis and degradation, as well as drug metabolism. ontosight.ai
The following table summarizes key research findings involving this compound:
| Research Area | Key Finding | Organism/System | Reference |
| Alzheimer's Disease | Decreased levels of this compound in both gray and white matter. | Human brain tissue | scientificarchives.com |
| Breast Cancer | This compound abundance is strongly correlated with NAT1 N-acetylation activity. | Human breast cancer cell lines | researchgate.net |
| Diabetes | Positive correlation between serum N-Acetyl asparagine and prolonged QTc interval. | Human diabetic patients | researchgate.net |
| Age-Related Macular Degeneration | Identified as a differential metabolite in the plasma of AMD patients. | Human plasma | hbrsd.combmj.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-4-amino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFOXFJUNFFYMO-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401035921 | |
| Record name | N2-Acetyl-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401035921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylasparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4033-40-3 | |
| Record name | N-Acetylasparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4033-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylasparagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004033403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-Acetyl-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401035921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-acetyl-L-asparagine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLASPARAGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0P42N84Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylasparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Enzymatic Pathways of N Acetylasparagine
Biosynthesis from L-Asparagine and Acetyl-CoA
N-Acetylasparagine is synthesized through the N-acetylation of L-asparagine, a process that utilizes Acetyl-CoA as the acetyl group donor. This reaction is catalyzed by specific enzymes, notably Arylamine N-Acetyltransferase 1 (NAT1).
Arylamine N-Acetyltransferase 1 (NAT1) is a cytosolic enzyme found in most mammalian tissues wikipedia.orgnih.govresearchgate.netmetabolomicssociety.org. Classically recognized as a phase II xenobiotic metabolizing enzyme, NAT1 catalyzes the transfer of acetyl groups from acetyl-CoA to various arylamine and hydrazine (B178648) substrates wikipedia.orgresearchgate.netmetabolomicssociety.org. Beyond xenobiotic metabolism, NAT1 has also been shown to catalyze the hydrolysis of acetyl-CoA in the absence of an arylamine substrate, utilizing folate as a cofactor nih.govresearchgate.netmetabolomicssociety.org. NAT1's expression levels can vary inter-individually and have been associated with cellular metabolism and the progression of certain diseases, including breast cancer nih.govresearchgate.netmetabolomicssociety.orgfrontiersin.org.
Research has identified L-asparagine as an endogenous substrate for human NAT1 researchgate.net. Spectrophotometric enzymatic assays have confirmed that recombinant human NAT1 can catalyze the N-acetylation of L-asparagine, using acetyl-CoA as the acetyl donor researchgate.net. This process results in the formation of this compound researchgate.netresearchgate.net. While NAT1 efficiently acetylates its prototypic substrate, 4-aminobenzoic acid (PABA), its activity towards L-asparagine is observed at significantly lower levels researchgate.net. Studies have also indicated a strong positive correlation between NAT1 N-acetylation activity and the abundance of this compound within cells researchgate.netresearchgate.net.
Table 1: Relative Acetylation Activity of Human NAT1
| Substrate | Relative Acetylation Activity (vs. PABA) | Notes |
| 4-Aminobenzoic acid (PABA) | 100% (Prototypic substrate) | Standard reference for NAT1 activity. |
| L-Asparagine | Significantly lower | Confirmed substrate, though activity is considerably less than PABA. |
Degradation and Hydrolytic Pathways of this compound
The breakdown of this compound primarily involves hydrolytic enzymes that cleave the acetyl group from the asparagine residue.
N-acetylated amino acids, including this compound, can be released from peptides during proteolytic degradation. This process is facilitated by enzymes classified as N-acylpeptide hydrolases doi.org. These enzymes play a role in the broader catabolism of N-terminally acetylated proteins, contributing to the salvage of amino acids within cellular systems doi.org.
Aspartoacylase (ASPA), also known as aminoacylase (B1246476) 2, is an enzyme predominantly found in the brain, particularly in oligodendrocytes pnas.org. Its primary known function is the hydrolysis of N-acetyl-L-aspartate (NAA) into L-aspartate and acetate (B1210297), a process critical for myelin maintenance pnas.orgresearchgate.net. However, ASPA has also demonstrated activity towards this compound wikigenes.orgnih.gov. Studies using recombinant human and murine ASPA have shown that while the enzyme exhibits high specificity for NAA, it also acts on this compound, albeit at a reduced capacity nih.gov. Specifically, ASPA exhibits approximately 10% of its activity towards this compound compared to its primary substrate, NAA nih.gov.
Table 2: Relative Activity of Aspartoacylase (ASPA) towards N-Acetylated Amino Acid Derivatives
| Substrate | Relative Activity (%) | Notes |
| N-Acetyl-L-aspartate (NAA) | 100% | Primary substrate for ASPA, crucial for myelin metabolism in the brain. |
| This compound | ~10% | ASPA catalyzes the deacetylation and hydrolysis of this compound, yielding aspartate and acetate. Activity is significantly lower than that for NAA. |
When Aspartoacylase (ASPA) acts upon this compound, it catalyzes a deacetylation and hydrolysis reaction wikigenes.orgnih.gov. This enzymatic action cleaves the acetyl group from the amino group of asparagine, yielding free L-aspartate and acetate wikigenes.orgnih.gov. The specific product identified from the hydrolysis of this compound by ASPA is aspartate, rather than asparagine itself, indicating the removal of the acetyl moiety wikigenes.orgnih.gov.
Compound List
this compound
L-Asparagine
Acetyl-CoA
4-Aminobenzoic acid (PABA)
N-Acetyl-L-aspartate (NAA)
L-Aspartate
Acetate
D-amino acids (mentioned in nih.gov regarding DmNAT1)
N-acetylated proteins
N-acetylated amino acids
Aspartoacylase (ASPA) Activity Towards this compound
Comparison of ASPA Activity with N-Acetylaspartate (NAA)
Aspartoacylase (ASPA) is a zinc-dependent hydrolase primarily recognized for its role in the brain, where it catalyzes the deacetylation of N-acetylaspartate (NAA) into aspartate and acetate. This enzyme is crucial for maintaining white matter integrity, and its deficiency leads to Canavan disease nih.govresearchgate.netwikigenes.orgwikipedia.orgresearchgate.netgenecards.org. Research has also investigated ASPA's activity towards this compound. Studies indicate that while ASPA exhibits high specificity for NAA, it also possesses activity towards this compound, albeit at a reduced level. Specifically, recombinant human and murine ASPA enzymes show approximately 10% of the activity observed with NAA when acting on this compound nih.gov.
When ASPA acts on this compound, it catalyzes deacetylation and hydrolysis, yielding aspartate and ammonia (B1221849). Notably, the hydrolysis product is aspartate, not asparagine itself nih.govwikigenes.orgsmolecule.com. This suggests that ASPA can cleave the N-acetyl group from the asparagine residue.
| Substrate | Relative Activity (vs. NAA) | Hydrolysis Products |
| N-Acetylaspartate (NAA) | 100% | Aspartate, Acetate |
| This compound | ~10% | Aspartate, Ammonia |
Interconnection with General Amino Acid Metabolism
This compound is integrated into broader amino acid metabolic pathways. Upon hydrolysis, it yields aspartic acid and ammonia smolecule.com. Metabolomic studies have identified this compound as being involved with the urea (B33335) cycle and the metabolism of several amino acids, including arginine, proline, glutamate (B1630785), aspartate, and asparagine researchgate.net. Furthermore, it is associated with alanine (B10760859), aspartate, and glutamate metabolism mdpi.comresearchgate.net.
The biosynthesis of this compound typically involves N-acetyltransferases, such as NAT1, which catalyze the reaction between L-asparagine and acetyl-CoA smolecule.comhmdb.ca. The activity of NAT1 has been linked to the regulation of pathways such as arginine biosynthesis and alanine, aspartate, and glutamate metabolism, highlighting how this compound synthesis can influence these interconnected metabolic routes researchgate.net. This compound's presence in metabolomic profiles also suggests its involvement in general amino acid and nucleotide metabolism scispace.com.
Compound List:
this compound
N-Acetylaspartate (NAA)
Aspartoacylase (ASPA)
L-asparagine
Acetyl-CoA
Aspartate
Acetate
Ammonia
Arginine
Proline
Glutamate
Glutamine
Alanine
Urea
Biological Roles and Physiological Functions of N Acetylasparagine
Role in Cellular Metabolism and Energy Generation
N-Acetylasparagine is synthesized from L-asparagine and acetyl-CoA, a crucial molecule in numerous metabolic pathways smolecule.comhmdb.cacreative-proteomics.com. While direct links of this compound to mitochondrial energy generation are still being elucidated, its metabolic connections are becoming clearer.
The synthesis of this compound involves acetyl-CoA, underscoring its connection to cellular energy currency smolecule.comhmdb.ca. Acetyl-CoA is a central intermediate in the metabolism of carbohydrates, fatty acids, and amino acids, and is vital for energy production creative-proteomics.com. Although direct evidence for this compound's specific role in mitochondrial function is limited, related compounds like N-acetylaspartic acid (NAA) have been implicated in contributing to energy production from glutamate (B1630785) in neuronal mitochondria and in the production of cytoplasmic acetyl-CoA wikipedia.orgnih.gov. The NAA pathway is also linked to lipid and energy metabolism in brown adipocytes, where its catabolism influences cytoplasmic acetyl-CoA levels and histone acetylation nih.govnih.gov.
Research indicates that this compound levels are closely associated with key metabolic pathways, particularly pyrimidine (B1678525) biosynthesis and fatty acid metabolism. Studies have shown that a reduction in the activity of N-acetyltransferase 1 (NAT1), an enzyme involved in the synthesis of this compound, leads to decreased de novo pyrimidine biosynthesis and defective β-oxidation of fatty acids researchgate.netnih.govlouisville.edu. Specifically, the abundance of this compound is strongly correlated with NAT1 N-acetylation activity, suggesting that alterations in this compound levels, or the processes it influences, can impact these metabolic routes researchgate.netnih.gov. NAT1 itself has been implicated in lipid and fatty acid metabolism, further connecting this compound to these processes researchgate.netlouisville.edu.
Table 1: Correlation of NAT1 Activity, this compound Levels, and Metabolic Pathway Impact
| Parameter | Correlation with NAT1 Activity | Impact of NAT1 Knockout (KO) |
| This compound Abundance | Strong Positive (r ≈ 0.99) | Decreased levels |
| De novo Pyrimidine Biosynthesis | N/A | Reduced |
| Fatty Acid β-oxidation | N/A | Defective |
Note: Data derived from studies investigating NAT1 activity and its impact on cellular metabolism researchgate.netnih.gov. Correlations are based on reported statistical measures.
Involvement in Protein N-Terminal Acetylation Processes
This compound is a direct product of N-terminal acetylation, a fundamental post-translational modification. This process involves the transfer of an acetyl group from acetyl-CoA to the α-amino group of the first amino acid of a protein, catalyzed by N-terminal acetyltransferases (NATs) smolecule.comhmdb.cawikipedia.orgoup.comwikipedia.orgnih.govnih.govpnas.orgfrontiersin.orgresearchgate.netnih.govplos.org. This compound can be released from N-acetylated proteins during their proteolytic degradation smolecule.comhmdb.ca.
N-terminal acetylation is one of the most prevalent protein modifications in eukaryotes, affecting approximately 85% of human proteins and 68% of yeast proteins smolecule.comhmdb.cawikipedia.org. This modification is crucial for a variety of protein functions, including regulation of protein stability, molecular interactions, intracellular localization, and protein folding pnas.orgcreative-proteomics.comnih.gov. By neutralizing the N-terminal charge, N-terminal acetylation can influence protein structure and behavior wikipedia.orgcreative-proteomics.com. It can also play a role in protein degradation pathways, either by masking degradation signals or, in some instances, by promoting degradation nih.govcreative-proteomics.com. The specific N-terminal amino acid sequence often dictates which NAT enzyme will catalyze the acetylation, with different NAT complexes (e.g., NatA, NatB, NatC) having distinct substrate specificities hmdb.cawikipedia.orgnih.gov. This compound is specifically synthesized through the acetylation of asparagine, often catalyzed by NAT1 smolecule.comhmdb.calouisville.edu.
Table 2: Overview of N-Terminal Acetylation in Eukaryotes
| Feature | Description |
| Prevalence | Approximately 85% of human proteins; 68% of yeast proteins smolecule.comhmdb.cawikipedia.org |
| Catalysts | N-terminal acetyltransferases (NATs) wikipedia.orgoup.comwikipedia.orgnih.govnih.govpnas.orgfrontiersin.orgresearchgate.netnih.govplos.org |
| Acetyl Group Donor | Acetyl-CoA creative-proteomics.comwikipedia.orgoup.comwikipedia.orgnih.govfrontiersin.orgresearchgate.net |
| Process | Covalent transfer of an acetyl group to the α-amino group of the first amino acid wikipedia.orgnih.govresearchgate.netcreative-proteomics.com |
| Timing | Primarily co-translational, occurring as the nascent polypeptide emerges from the ribosome oup.comnih.govcreative-proteomics.com |
| Reversibility | Generally considered irreversible wikipedia.orgnih.gov |
| Key Functions | Protein stability, localization, molecular interactions, protein folding, degradation regulation nih.govpnas.orgcreative-proteomics.comnih.gov |
| This compound Role | Product of asparagine acetylation, released from degraded N-acetylated proteins smolecule.comhmdb.ca; synthesized by NAT1 smolecule.comhmdb.calouisville.edu |
Potential Regulatory Functions and Signaling Pathways
This compound and related N-acetylated amino acids are implicated in cellular signaling and metabolic regulation, hinting at broader regulatory roles.
The biological significance of N-acetylated amino acids extends to their roles in cellular signaling and metabolism smolecule.com. This compound has been noted to potentially influence neuronal functions smolecule.com. Furthermore, this compound exhibits tumor inhibition properties and can inhibit pancreatic lipase, an enzyme involved in lipid metabolism, suggesting a role in metabolic regulation and potentially cytoprotective mechanisms against certain cellular dysfunctions biosynth.com. While direct evidence for this compound's role in signaling pathways is developing, related compounds like N-acetylaspartic acid (NAA) have been suggested to impact cellular signaling, including histone acetylation wikipedia.orgnih.govnih.gov. The observed correlation between this compound levels and metabolic pathway regulation, such as pyrimidine biosynthesis and fatty acid metabolism, further supports its potential as a modulator of cellular processes researchgate.netnih.gov.
N Acetylasparagine in Disease Pathophysiology and Biomarker Research
Neurological Disorders
Neurological disorders encompass a range of conditions affecting the brain, spinal cord, and peripheral nerves. jcmedu.orgwikipedia.org The pathophysiology of these disorders often involves complex mechanisms, including abnormal protein aggregation, neuronal degeneration, and metabolic dysregulation. jcmedu.orgunibo.it N-Acetylasparagine has emerged as a significant metabolite in the context of several neurological diseases.
Canavan Disease: Relationship to Aspartoacylase (ASPA) Deficiency
Canavan disease is a rare, fatal neurodegenerative disorder that primarily affects children. pnas.orgmyrtellegtx.com It is an autosomal recessive leukodystrophy characterized by the progressive degeneration of the white matter in the brain. medlink.comnih.gov
The diagnosis of Canavan disease is supported by identifying elevated levels of NAA in urine, blood, and cerebrospinal fluid, or through magnetic resonance spectroscopy (MRS) of the brain which shows a characteristically high NAA peak. medlink.comnih.gov
Implications for Brain Spongiform Degeneration and Myelination
The accumulation of NAA due to ASPA deficiency is directly linked to the hallmark pathologies of Canavan disease: spongiform degeneration and impaired myelination. medlink.commedlineplus.gov The white matter of the brain develops a spongy appearance due to the formation of vacuoles within astrocytes and between the layers of the myelin sheath. medlink.com This spongiform change disrupts the structural integrity of the brain.
Furthermore, the excess NAA interferes with the normal process of myelination, the formation of the protective myelin sheath around nerve fibers. medlineplus.govbridgebio.com Myelin is crucial for the efficient transmission of nerve impulses. medlineplus.govtreatcanavan.com The disruption of myelin formation and the progressive destruction of existing myelin sheaths lead to the severe neurological symptoms characteristic of Canavan disease, including poor head control, developmental delays, and muscle weakness. myrtellegtx.commedlineplus.gov While the precise mechanisms are still under investigation, the toxic accumulation of NAA is considered a primary driver of these pathological changes. bridgebio.com
Alzheimer's Disease: Altered Levels in Brain Tissue
Alzheimer's disease is the most common form of dementia, characterized by the progressive loss of neurons and the presence of amyloid plaques and tau tangles in the brain. jcmedu.orgscientificarchives.com Research has shown that the levels of various metabolites are altered in the brains of individuals with Alzheimer's disease.
Studies have reported a decrease in this compound in both the gray and white matter of the brain in Alzheimer's disease. scientificarchives.com This reduction is part of a broader pattern of metabolic changes that includes alterations in amino acid and phospholipid metabolism. scientificarchives.com In post-mortem brain tissue from Alzheimer's patients, concentrations of N-acetylaspartate (NAA) and N-acetylaspartylglutamate (NAAG) were found to be significantly reduced in the hippocampus and amygdala, regions heavily affected by the disease's pathology. nih.gov These reductions in NAA levels have been shown to correlate with the severity of dementia. nih.gov The use of magnetic resonance spectroscopy has further supported these findings, showing reduced NAA levels in living patients with Alzheimer's disease. nih.govnih.gov
Association with Other Neurodegenerative Conditions
The role of N-acetylated compounds extends to other neurodegenerative conditions beyond Canavan and Alzheimer's diseases. Neurodegenerative diseases often share common pathological features, such as the aggregation of misfolded proteins and neuronal loss. unibo.itfrontiersin.orgbmglabtech.com
N-acetylaspartate (NAA) is widely recognized as a marker of neuronal health and integrity. nih.gov Reduced levels of NAA have been observed in a variety of neurodegenerative disorders, including Huntington's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and multiple sclerosis. wikipedia.orgnih.govnih.govfrontiersin.org In the context of transmissible spongiform encephalopathies (TSEs), such as scrapie, a significant correlation has been found between the reduction in NAA levels and the extent of neuronal loss in the hippocampus. nih.gov This suggests that monitoring NAA levels could be a valuable tool for assessing neurodegeneration in these conditions. nih.gov
Furthermore, there is evidence to suggest that NAA itself may have a neuroprotective role by inhibiting protein aggregation, a common pathological hallmark of many neurodegenerative diseases. nih.govfrontiersin.org
Cardiovascular Diseases
Emerging research has begun to explore the association between this compound and cardiovascular diseases, particularly coronary heart disease.
Association with Coronary Heart Disease
A recent bidirectional Mendelian randomization study identified a potential causal link between higher levels of this compound and an increased risk of coronary heart disease (CHD). nih.gov This study confirmed that elevated levels of this compound are detrimental to CHD. nih.gov While the precise biological mechanisms are yet to be fully understood, this finding suggests that this compound may play a role in the pathophysiology of CHD. nih.gov
Another study focusing on diabetic patients at high risk for cardiovascular disease identified this compound as a metabolite associated with the QTc interval, an indicator of ventricular repolarization. nih.govresearchgate.net This further supports a potential role for this compound in cardiovascular health and disease. nih.govresearchgate.net It is important to note that while N-acetylcysteine has been studied for its potential cardioprotective effects, the role of this compound in cardiovascular disease is a more recent area of investigation. mdpi.comopenaccessjournals.com
Research Findings on this compound in Disease
| Disease | Key Findings | Affected Compound(s) | Observed Change | References |
|---|---|---|---|---|
| Canavan Disease | Deficiency of Aspartoacylase (ASPA) enzyme leads to the accumulation of N-acetyl-L-aspartic acid (NAA). | N-acetyl-L-aspartic acid (NAA) | Increased | pnas.orgmyrtellegtx.commedlink.comnih.govmedlineplus.gov |
| Alzheimer's Disease | Decreased levels in brain tissue, correlating with dementia severity. | This compound, N-acetyl-L-aspartic acid (NAA) | Decreased | scientificarchives.comnih.govnih.gov |
| Other Neurodegenerative Conditions (e.g., Huntington's, Parkinson's, TSEs) | Reduced levels of NAA are a common marker of neuronal loss and dysfunction. | N-acetyl-L-aspartic acid (NAA) | Decreased | nih.govnih.gov |
| Coronary Heart Disease | Higher levels are associated with an increased risk of coronary heart disease. | This compound | Increased | nih.gov |
Role in Long QT Syndrome in Diabetic Patients
Recent metabolomic research has identified this compound as a significant metabolite associated with Long QT Syndrome (LQTS) in diabetic patients. researchgate.netnih.gov LQTS is a cardiac repolarization disorder that can lead to life-threatening arrhythmias and sudden cardiac death, with diabetic patients being particularly at risk. d-nb.infoescardio.org
In a study involving diabetic patients at high risk for cardiovascular disease, untargeted metabolomics analyses were performed on serum samples at baseline and after a follow-up period of approximately 2.55 years. researchgate.netnih.gov Using weighted gene correlation network analysis (WGCNA), researchers explored the relationship between clusters of metabolites and the corrected QT interval (QTc). nih.gov The analysis revealed that this compound was the sole metabolite consistently and positively correlated with QTc duration at both time points. researchgate.netresearchgate.net This finding was further substantiated by multivariate mixed models, which confirmed a significant association between this compound and QTc. researchgate.netresearchgate.net
The study identified this compound as part of a metabolic network that includes the urea (B33335) cycle and the metabolism of several amino acids such as arginine, proline, glutamate (B1630785), aspartate, and its precursor, L-asparagine. researchgate.netnih.gov While this compound showed a positive correlation with QTc, its precursor, L-asparagine, was found to be negatively correlated with QTc at the follow-up time point. researchgate.netresearchgate.net These findings suggest a previously unrecognized role for this compound in the pathophysiology of long QTc in diabetic individuals and highlight its potential as a novel biomarker for identifying patients at risk. researchgate.netnih.govamps-llc.com
Table 1: Research Findings on this compound and QTc in Diabetic Patients
| Finding | Study Details | Correlation with QTc | Significance |
|---|---|---|---|
| Consistent Association | Untargeted metabolomics in diabetic patients at two time points (baseline and 2.55-year follow-up). researchgate.netnih.gov | Positive | Identified as the only common metabolite associated with QTc at both time points. researchgate.net |
| Statistical Confirmation | Application of multivariate mixed models. researchgate.netresearchgate.net | Positive | Confirmed a significant correlation between this compound levels and QTc duration. researchgate.netresearchgate.net |
| Metabolic Pathway | Analysis of metabolic networks. researchgate.netnih.gov | N/A | Involved in the urea cycle and metabolism of arginine, proline, glutamate, aspartate, and asparagine. nih.gov |
| Precursor Correlation | Metabolite analysis at follow-up. researchgate.netresearchgate.net | Negative | L-asparagine (the precursor) was negatively correlated with QTc at the second time point. researchgate.netresearchgate.net |
Cancer Research
Breast Cancer Metabolism and NAT1 Expression
This compound has emerged as a key metabolite in the context of breast cancer, particularly in relation to the enzyme arylamine N-acetyltransferase 1 (NAT1). nih.govresearchgate.net NAT1, traditionally known as a xenobiotic-metabolizing enzyme, is frequently overexpressed in certain types of breast cancer, especially estrogen receptor-positive (ER+) tumors. nih.govresearchgate.netnih.gov Research suggests that NAT1 plays a significant role in endogenous cellular metabolism beyond its classic function. nih.govresearchgate.net
Studies using MDA-MB-231 breast cancer cells, where NAT1 expression was experimentally varied using siRNA and CRISPR/Cas9 technologies, have provided direct evidence of its metabolic role. nih.govnih.gov Global untargeted metabolomics on these cell lines revealed that the abundance of this compound was strongly and positively correlated with NAT1 N-acetylation activity. nih.govresearchgate.netnih.gov This suggests that this compound is a product of NAT1-catalyzed acetylation of L-asparagine. hmdb.calouisville.edu The manipulation of NAT1 levels led to significant alterations in cellular metabolism, including pathways like de novo pyrimidine (B1678525) biosynthesis and fatty acid β-oxidation, underscoring the enzyme's influence on the metabolic phenotype of breast cancer cells. nih.govresearchgate.net In contrast, one study noted that serum levels of this compound were lower in patients with malignant breast tumors compared to those with benign tumors, suggesting complex regulation and roles in different biological compartments. nih.gov
Table 2: Correlation between NAT1 Activity and this compound in MDA-MB-231 Breast Cancer Cells
| Study Focus | Key Finding | Correlation Coefficient (r) | Implication |
|---|---|---|---|
| Metabolomics of NAT1-modified cells | Abundance of this compound was strongly positively correlated with NAT1 N-acetylation activity. nih.govresearchgate.netnih.gov | r = 0.986 | Suggests this compound is a direct or indirect product of NAT1 activity in breast cancer cells. louisville.edu |
| Investigating NAT1 substrates | A statistically significant association was demonstrated between NAT1 N-acetylation and the levels of this compound. louisville.edu | Not specified | Supports the hypothesis that NAT1 acetylates asparagine, potentially regulating asparagine bioavailability. louisville.edu |
Potential Influence on Cell Proliferation and Metastasis
The link between NAT1, this compound, and breast cancer metabolism extends to the regulation of cancer cell behavior. louisville.edu High levels of NAT1 have been associated with increased invasive ability and proliferation in breast cancer cells. nih.govlouisville.edu Studies have shown that the knockdown or inhibition of NAT1 leads to decreased cell proliferation, reduced invasive capacity, and diminished anchorage-independent colony formation. nih.govlouisville.edu
Given that this compound levels are tightly linked to NAT1 activity, it is plausible that this metabolite contributes to the pro-tumorigenic effects of NAT1. nih.govlouisville.edu The precursor amino acid, asparagine, has been shown to be crucial for breast cancer progression. louisville.edu High levels of asparagine can increase the metastatic potential and invasive ability of breast cancer cells. louisville.edu The acetylation of asparagine by NAT1 to form this compound is one potential mechanism for regulating the bioavailability of asparagine within the cell. louisville.edu Therefore, the NAT1-N-Acetylasparagine axis may influence cell proliferation and metastasis by modulating critical metabolic pathways and the availability of key amino acids required for tumor growth and spread. louisville.eduresearchgate.net
Other Metabolic Dysfunctions
Classification as a Uremic Toxin in High Abundance
This compound is recognized as a uremic toxin when it accumulates in high concentrations in the blood. hmdb.ca Uremic toxins are endogenously produced molecules that, under normal physiological conditions, are cleared by the kidneys. hmdb.ca In cases of renal dysfunction, these substances build up in the body and can exert toxic effects. mdpi.comnih.gov N-acetylated amino acids as a group are often classified as uremic toxins when found in abundance in serum or plasma. hmdb.ca Studies on patients with advanced chronic kidney disease (CKD) and acute kidney injury (AKI) have identified elevated levels of this compound, confirming its status as a compound that accumulates during renal failure. harvard.edunih.gov
Implications for Kidney Damage and Neurological Deficits in Uremia
The accumulation of uremic toxins, including this compound, is a hallmark of uremia and contributes significantly to the pathophysiology of CKD and its complications. mdpi.comnih.gov These toxins are implicated in a wide range of systemic effects, including further kidney damage and significant neurological deficits. hmdb.camdpi.com
Association with Age-Related Macular Degeneration (AMD)
Age-related macular degeneration (AMD) is a primary cause of irreversible blindness in the elderly, characterized by the progressive deterioration of the macula. eyewiki.orgvision-relief.com The pathophysiology of AMD is complex, involving genetic and environmental factors that lead to oxidative stress, inflammation, and metabolic dysfunction. eyewiki.orgfrontiersin.org Recent metabolomic studies have highlighted significant alterations in various metabolic pathways in AMD patients, with amino acid metabolism being notably affected. frontiersin.orgnih.gov
Within this context, this compound has been identified as a metabolite of interest. hbrsd.com Metabolomic analyses comparing plasma from AMD patients to healthy controls have consistently found differential levels of this compound. frontiersin.orghbrsd.com Specifically, studies have reported increased levels of this acetylated amino acid in individuals with AMD. nih.govnih.gov These findings suggest a perturbation in the metabolic pathways involving its parent amino acid, asparagine, as well as broader changes in nitrogen and energy metabolism. hbrsd.comnih.gov The elevation of this compound is considered part of a larger signature of altered amino acid and dipeptide metabolism in AMD, pointing towards systemic metabolic changes associated with the disease's progression. hbrsd.com
The following table summarizes key research findings on the association between this compound and AMD.
| Study Cohort | Sample Type | Key Findings Related to this compound | Reference |
| Boston and Coimbra Cohorts | Plasma | Identified this compound as one of several amino acids with increased levels in AMD patients compared to controls. | nih.govnih.gov |
| Comparative Investigation of AMD | Plasma / Serum | Found differential amino acid metabolism, including this compound, in AMD patients. | frontiersin.org |
| AMD vs. Control Study | Plasma | Identified this compound as one of five significantly different amino acid metabolites, associated with alanine (B10760859) and aspartate metabolism. | hbrsd.com |
| AMD Metabolomic Profile Study | Plasma | Listed this compound among the main differential metabolites in AMD, linked to alanine, aspartate, and glutamate metabolism pathways. | bmj.com |
Mitochondrial Myopathies and Amino Acid Oxidation
Mitochondrial myopathies are a group of neuromuscular diseases caused by the dysfunction of mitochondria, which are essential for cellular energy production through oxidative phosphorylation (OXPHOS). nih.govnih.govembopress.org These disorders often affect tissues with high energy demands, such as skeletal muscle. nih.gov A key feature of the metabolic response to OXPHOS defects is a significant remodeling of cellular metabolism to compensate for the energy deficit. nih.govembopress.org
Research has shown that this remodeling includes a shift towards the accelerated oxidation of amino acids as an alternative energy source. nih.govembopress.org In patients with mitochondrial myopathy, studies have detected increased levels of several amino acids and their derivatives, including this compound. nih.gov The elevation of this compound, along with asparagine and glutamate, is interpreted as an indicator of the cell's attempt to utilize amino acids for energy generation to counteract the impaired primary energy pathway. nih.gov
This compound is a product of asparagine degradation, and its increased presence suggests an upregulation of catabolic processes involving amino acids. nih.gov This metabolic adaptation, while initially a compensatory survival mechanism, is part of a broader systemic response that can involve a starvation-like state and catabolic signaling, ultimately contributing to the pathophysiology of muscle degeneration seen in these conditions. nih.govnih.govembopress.org
This compound as a Biomarker in Clinical Settings
The identification of molecules that reflect underlying pathological processes has positioned this compound as a potential biomarker in various clinical contexts. nih.govresearchgate.net A biomarker should ideally help in diagnosing a condition, monitoring its progression, or predicting treatment response. Metabolomic studies have consistently highlighted this compound as a candidate due to its altered levels in specific diseases. hbrsd.combmj.com
In ophthalmology, multiple studies have identified this compound as a potential plasma biomarker for Age-Related Macular Degeneration (AMD). nih.govhbrsd.comnih.gov Its increased concentration in AMD patients compared to controls suggests it could be part of a metabolic signature for identifying individuals with the disease or understanding its systemic metabolic impact. frontiersin.orghbrsd.combmj.com
Beyond AMD, the relevance of this compound is being explored in other conditions. A metabolomics study on diabetic patients at high risk for cardiovascular disease identified this compound as the sole metabolite consistently associated with the QTc interval—a measure of heart rate-corrected interval between the start of the Q wave and the end of the T wave in the heart's electrical cycle—at both baseline and follow-up. researchgate.net This suggests a previously unrecognized role for this compound in the pathophysiology of long QTc syndrome in diabetic patients, marking it as a potential novel biomarker in this setting. researchgate.net
The following table details research supporting the role of this compound as a clinical biomarker.
| Disease Context | Study Type | Key Findings for this compound as a Biomarker | Reference |
| Age-Related Macular Degeneration (AMD) | Metabolomic analysis of plasma from two large cohorts. | Levels were significantly elevated in AMD patients versus controls, supporting its inclusion in a potential biomarker panel. | nih.govnih.govnih.gov |
| Age-Related Macular Degeneration (AMD) | Metabolomic profiling of plasma. | Identified as a significantly different metabolite in AMD, linked to altered amino acid metabolism pathways. | hbrsd.com |
| Diabetes with high cardiovascular risk | Untargeted metabolomics on patient sera over time. | Positively and consistently correlated with QTc interval at two different time points, suggesting it as a potential biomarker for long QTc. | researchgate.net |
| Breast Cancer | In vitro and cellular assays. | A statistical correlation was found between the activity of the NAT1 enzyme and the levels of this compound in breast cancer cells. | louisville.edu |
Advanced Methodologies and Research Approaches for N Acetylasparagine Studies
Metabolomics Approaches
Metabolomics provides a comprehensive snapshot of the small-molecule chemistry of a biological system. It is a powerful tool for discovering biomarkers and understanding metabolic pathways involving N-Acetylasparagine.
Untargeted Metabolomics Analysis for Discovery
Untargeted metabolomics aims to measure as many metabolites as possible in a sample to identify unexpected changes in response to stimuli or disease. This approach has been instrumental in identifying this compound as a significant metabolite in various conditions.
In a study on prenatal alcohol exposure, untargeted metabolomics of maternal and fetal liver samples revealed significant alterations in the hepatic metabolome. edmontonfetalalcoholnetwork.org this compound was among the N-acetylated amino acid products that showed a notable increase in the livers of alcohol-exposed dams, with a fold change of 1.49. edmontonfetalalcoholnetwork.org This discovery highlights the potential of untargeted metabolomics to uncover novel metabolic responses to environmental exposures. The analysis successfully identified 854 unique metabolite biofeatures, and after data filtering, 724 metabolites were analyzed, demonstrating the comprehensive nature of this technique. edmontonfetalalcoholnetwork.org
Another study utilized untargeted metabolomics to investigate serum metabolites in patients with major depressive disorder. This research identified hundreds of differential metabolites, underscoring the vast potential of this approach in psychiatric research. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in metabolomics due to its high sensitivity and specificity in separating and identifying a wide range of metabolites.
LC-MS has been successfully used to identify this compound in human urine. sigmaaldrich.com Specifically, liquid chromatography-atmospheric pressure chemical-ionization mass spectrometry (LC-APCI-MS) allowed for the direct detection of the protonated molecular ions of various N-acetylamino acids, including this compound. sigmaaldrich.com This method is advantageous as it can distinguish between isomers like N-acetylserine and O-acetylserine. sigmaaldrich.com
In the context of disease biomarker discovery, a targeted metabolomics method using ultra-high-performance liquid chromatography coupled with Q-TRAP mass spectrometry was developed for Kawasaki disease. nih.gov This method, capable of quantifying 276 metabolites, identified this compound as one of eight potential diagnostic biomarkers with high accuracy. nih.gov Furthermore, a liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed for the sensitive measurement of related compounds like N-acetylaspartate (NAA) in brain tissue, achieving a low limit of quantification. nih.govresearchgate.net
The versatility of LC-MS is also demonstrated in its application for analyzing plasma N-acetyl aspartic acid (NAA) levels in Alzheimer's disease patients, where an optimized method was established for accurate measurement. e-century.us
Weighted Gene Correlation Network Analysis (WGCNA) in Metabolite Profiling
Weighted Gene Correlation Network Analysis (WGCNA) is a systems biology method for describing the correlation patterns among genes or, in this case, metabolites across multiple samples. It can be used to find clusters (modules) of highly correlated metabolites and relate these modules to external sample traits.
A notable application of WGCNA was in a study of diabetic patients to identify metabolites associated with the QTc interval, a measure of heart rate variability. researchgate.netnih.govird.fr Untargeted metabolomics data from serum samples were analyzed using WGCNA, which identified several metabolite clusters. researchgate.netresearchgate.net By examining the overlap of highly correlated modules at two different time points, this compound was identified as the sole common metabolite. researchgate.netnih.govird.fr This finding points to a potential role for this compound in the pathophysiology of long QTc in diabetic patients. researchgate.netnih.govird.fr The study imported a total of 132 metabolites for the WGCNA analysis. researchgate.net
WGCNA has also been applied in integrated proteomics and metabolomics studies, such as in sepsis-associated acute kidney injury, to construct co-expression networks of metabolites and identify key metabolic pathways. mdpi.com
Proteomics and Proteogenomics Investigations
Proteomics and proteogenomics offer insights into the proteins and genes related to this compound metabolism and function, including the processes of protein acetylation.
Analysis of Protein N-Terminal Acetylation
N-terminal acetylation is a widespread protein modification in eukaryotes, where an acetyl group is added to the N-terminal amino acid of a protein. wikipedia.org This process is catalyzed by N-terminal acetyltransferases (NATs) and can influence protein stability, localization, and interactions. hmdb.cacellsignal.com this compound can be released from peptides generated by the proteolytic degradation of N-acetylated proteins. hmdb.ca
The study of N-terminal acetylation involves techniques that can enrich and identify N-terminally acetylated peptides. N-AcetylScan® technology, for instance, utilizes proprietary antibodies to specifically immunoprecipitate N-acetyl-containing peptides from complex mixtures for subsequent mass spectrometry analysis. cellsignal.com This technology has been used to identify numerous N-terminally acetylated peptides from various tissues. cellsignal.com
N-terminal acetylation is an irreversible process that alters the basic properties of proteins and is crucial for processes like protein folding and regulation of protein half-life. medrxiv.org
Tandem Mass Spectrometry (TMT) Quantitative Proteomics
Tandem Mass Spectrometry (TMT) is an isobaric labeling technique used for relative quantitative proteomics. silantes.comdrugdiscoverynews.com It allows for the simultaneous identification and quantification of proteins in multiple samples. thermofisher.comnih.gov TMT reagents are chemical tags that bind to the N-terminus and lysine (B10760008) residues of peptides. silantes.comthermofisher.comaragen.com While the total mass of the tags is the same, they are designed to produce unique reporter ions of different masses upon fragmentation in the mass spectrometer, allowing for relative quantification of the peptides and, by extension, the proteins from which they originated. drugdiscoverynews.com
This multiplexing capability, with the ability to analyze up to 18 samples concurrently with TMTpro reagents, increases throughput and statistical power. thermofisher.com TMT-based proteomics is a powerful tool for global protein expression profiling and can be applied to investigate changes in protein acetylation and the abundance of enzymes involved in this compound metabolism in various biological contexts. drugdiscoverynews.com
In Vitro and In Vivo Model Systems
The study of this compound relies on a variety of model systems that allow for controlled investigation into its metabolic roles and associations with disease. These models range from cultured cells to genetically modified organisms, each providing unique insights into the compound's function.
Cell Culture Models (e.g., Breast Cancer Cell Lines)
In vitro cell culture models are fundamental tools for dissecting the cellular and molecular functions related to this compound. Breast cancer cell lines, in particular, have been instrumental in elucidating the relationship between this metabolite and specific enzyme activities.
Detailed research in the triple-negative adenocarcinoma breast cancer cell line, MDA-MB-231, which endogenously expresses arylamine N-acetyltransferase 1 (NAT1), has been particularly revealing. mobt3ath.com Studies have utilized these cells to create variants with different levels of NAT1 activity—from overexpression to knockdown and complete knockout—to observe the impact on the cellular metabolome. scientificarchives.commedrxiv.org A consistent and striking finding from these studies is the strong positive correlation between NAT1 N-acetylation activity and the intracellular abundance of this compound. scientificarchives.commedrxiv.orgwindows.net
In these models, global, untargeted metabolomics using techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) demonstrated that modifying NAT1 expression directly and significantly alters this compound levels. scientificarchives.commedrxiv.org For instance, when NAT1 was knocked out using CRISPR/Cas9 technology, the abundance of this compound was dramatically reduced. scientificarchives.com Conversely, cell lines engineered to overexpress NAT1 showed increased levels of the compound. medrxiv.org This dose-dependent relationship strongly suggests that NAT1 is a key enzyme responsible for the synthesis of this compound from its precursor, L-asparagine, within these cells. mobt3ath.comresearchgate.net
These findings establish a direct enzymatic link and provide a robust cell-based system to explore the downstream consequences of altered this compound levels. The research indicates that beyond its classical role in xenobiotic metabolism, NAT1-mediated production of endogenous metabolites like this compound is tied to significant metabolic pathways, including de novo pyrimidine (B1678525) biosynthesis and fatty acid β-oxidation. scientificarchives.com
| MDA-MB-231 Cell Line Variant | Modification Method | Relative NAT1 Activity Level | Observed Effect on this compound |
|---|---|---|---|
| Up | shRNA | Increased (~700%) medrxiv.org | Strongly Increased mobt3ath.com |
| Parental/Scrambled | - / shRNA Control | Normal/Baseline medrxiv.org | Baseline Level mobt3ath.com |
| Down / CRISPR 2-12 | shRNA / CRISPR/Cas9 | Decreased (~50%) medrxiv.org | Decreased mobt3ath.com |
| CRISPR 2-19 / 5-50 (Knockout) | CRISPR/Cas9 | No Detectable Activity medrxiv.org | Strongly Decreased / Undetectable scientificarchives.com |
Genetic Knockout Models
Genetic knockout (KO) models, where a specific gene is inactivated, are powerful tools for establishing the function of a gene and its products. uniprot.org In the context of this compound research, this approach has been applied in both cell culture and animal models to probe the roles of enzymes involved in its metabolism.
As detailed in the previous section, the most direct application has been the CRISPR/Cas9-mediated knockout of the NAT1 gene in MDA-MB-231 breast cancer cells. scientificarchives.commedrxiv.org Creating these KO cell lines, which have no detectable NAT1 activity, has definitively shown that NAT1 is crucial for maintaining cellular levels of this compound. scientificarchives.comwindows.net The metabolic consequences observed in these NAT1 KO cells, such as reduced cancer cell growth and mitochondrial dysfunction, suggest that the synthesis of this compound or other NAT1-dependent pathways are important for cancer cell biology. windows.net The use of CRISPR/Cas9 allows for precise gene disruption, leading to frameshift mutations or deletions that effectively inactivate the target gene and prevent the production of a functional protein. wikipedia.org
Beyond cell lines, knockout models in animals have been developed for the ASPA gene, which encodes the enzyme aspartoacylase. researchgate.nethmdb.ca Aspartoacylase is the enzyme responsible for the hydrolysis of the structurally similar and much more abundant brain metabolite, N-acetyl-L-aspartate (NAA). jpedres.org Deficiency in ASPA activity leads to the fatal neurodegenerative disorder Canavan disease. hmdb.ca While the primary substrate for ASPA is NAA, studies have shown that it also possesses activity toward this compound. mdpi.com Therefore, ASPA knockout mouse and rat models, which were developed to study the pathology of Canavan disease, also serve as valuable in vivo systems for investigating the broader impact of impaired N-acetylated amino acid metabolism, including that of this compound. researchgate.nethmdb.ca
Animal Models (e.g., Murine Aspartoacylase Models)
Animal models provide an integrated, systemic context to understand the physiological relevance of metabolic pathways that is not possible in cell culture. For this compound, murine models of Canavan disease, which are based on mutations in the aspartoacylase (ASPA) gene, are particularly relevant. researchgate.netnih.gov
Researchers have developed both mouse knockout models, which have a deficiency in ASPA activity, and rat models with a natural deletion of the ASPA gene. researchgate.nethmdb.ca These models are critical for understanding the biochemical pathologies that arise from the accumulation of N-acetylated compounds. hmdb.ca The primary function of ASPA is to break down N-acetylaspartate (NAA) into aspartate and acetate (B1210297) in the brain. jpedres.orgmdpi.com
Crucially, comparative studies between recombinant human ASPA (hASPA) and murine ASPA (mASPA) have demonstrated that both enzymes are highly specific to NAA but also exhibit activity towards this compound. mdpi.com The activity towards this compound is approximately 10% of that towards NAA. mdpi.com An interesting finding from this research is that the product of this compound hydrolysis by ASPA is aspartate, not asparagine, indicating the enzyme catalyzes both deacetylation and deamidation of the side chain. mdpi.com These animal models, therefore, provide a platform to study the consequences of reduced ASPA activity on this compound metabolism in a complex living organism, particularly within the central nervous system.
Bioinformatic and Computational Approaches
Complementing experimental models, bioinformatic and computational methods offer powerful ways to simulate interactions, analyze complex datasets, and generate new hypotheses regarding the function and regulation of this compound.
Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions
Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a ligand (like this compound) and a protein target at the atomic level. Docking predicts the preferred orientation of a molecule when bound to a receptor, while molecular dynamics (MD) simulations show how the atoms in a protein-ligand complex move over time. nih.govjocpr.com
In the context of this compound metabolism, these methods can be applied to enzymes like aspartoacylase (ASPA) and arylamine N-acetyltransferase 1 (NAT1). For example, MD simulations have been used to investigate how disease-causing mutations, such as the C152W substitution in ASPA, affect the protein's stability and folding pathway. plos.org While these simulations did not find major structural deviations in the final folded state of the variant compared to the wild-type, they suggested that the mutation interferes with the de novo folding process, leading to increased degradation. plos.org Such computational approaches could be extended to model the precise binding of this compound within the ASPA active site, which is known to be a deep, narrow channel formed by the interface of its N- and C-terminal domains. wikipedia.org
Similarly, in silico studies of asparagine synthetase (ASNS), the enzyme that synthesizes asparagine, have used docking and MD simulations to understand the 3D mechanism of substrate conversion. nih.gov These studies provide a blueprint for how similar computational analyses could be applied to NAT1 to explore its interaction with L-asparagine and acetyl-CoA to form this compound, helping to explain substrate specificity and catalytic mechanism.
Pathway Analysis and Network Construction
Pathway analysis and network construction are bioinformatic approaches used to interpret large-scale 'omics' data (e.g., metabolomics, transcriptomics) by placing identified molecules into the context of known biological pathways and interaction networks.
In studies where this compound levels were found to be altered, these methods have been crucial for understanding the broader biological implications. For example, in a study of diabetic patients, Weighted Gene Co-expression Network Analysis (WGCNA) was used to explore associations between clusters of metabolites and a specific clinical trait. researchgate.netmdpi.com This analysis identified a module of correlated metabolites, including this compound, that was significantly associated with the QTc interval. researchgate.net Visualization tools like MetScape, a plugin for Cytoscape, were then used to map the enzymatic pathway of this compound, confirming its involvement in the urea (B33335) cycle and the metabolism of arginine, proline, glutamate (B1630785), aspartate, and asparagine. mdpi.com
Similarly, in breast cancer cell models, pathway analysis of metabolomics data from NAT1 knockout cells revealed significant alterations in pathways far beyond simple asparagine metabolism, including de novo pyrimidine biosynthesis and fatty acid oxidation. scientificarchives.com Tools like NeKo, a Python package for automated network construction, represent the next step in this research, allowing scientists to build and customize biological networks by integrating data from various public databases to model complex interactions and generate new hypotheses for experimental validation. biorxiv.org
| Associated Pathway/Network | Research Context | Key Findings Related to this compound | Source |
|---|---|---|---|
| Asparagine and Aspartate Metabolism | Diabetes, Breast Cancer | Direct precursor/product relationship; pathway is central to its synthesis and degradation. | researchgate.netmdpi.com |
| Urea Cycle | Diabetes | Identified as a related pathway through network analysis of correlated metabolites. | mdpi.com |
| Arginine and Proline Metabolism | Diabetes | Linked via network analysis with other amino acid pathways. | mdpi.com |
| Glutamate Metabolism | Diabetes | Connected through the broader network of amino acid metabolism. | mdpi.com |
| De Novo Pyrimidine Biosynthesis | Breast Cancer (NAT1 KO) | Pathway was significantly downregulated when NAT1, and thus this compound synthesis, was absent. | scientificarchives.com |
| Fatty Acid β-oxidation | Breast Cancer (NAT1 KO) | Pathway was found to be defective in the absence of NAT1 activity. | scientificarchives.com |
Magnetic Resonance Spectroscopy (MRS) for In Vivo Monitoring
Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique that allows for the in vivo quantification of metabolites in tissues. While extensively utilized for certain neurological metabolites, its application for the direct in vivo monitoring of this compound is an emerging area of interest, presenting both unique opportunities and significant technical hurdles.
Proton MRS (¹H-MRS) detects signals from hydrogen nuclei, providing a spectrum of peaks corresponding to different metabolites. The N-acetyl group (–COCH₃) of N-acetylated compounds, including this compound, characteristically resonates as a prominent singlet peak in the ¹H-MRS spectrum. scispace.com This provides a potential spectral window for its detection. However, the in vivo environment is complex, with numerous metabolites at varying concentrations, leading to spectral crowding and the challenge of unequivocally identifying and quantifying specific, less abundant molecules like this compound. longdom.orgnih.gov
Research in related N-acetylated compounds, particularly N-Acetylaspartate (NAA), has laid a substantial groundwork for the potential application of MRS to other N-acetylated molecules. nih.govnih.gov NAA is one of the most abundant metabolites in the central nervous system and its peak at approximately 2.02 ppm is a well-established marker of neuronal health and density. nih.govnih.gov The experience gained in optimizing MRS techniques for NAA provides valuable insights for developing methodologies sensitive enough to monitor this compound, which is presumed to be present at much lower concentrations.
The ability to monitor this compound in vivo could offer novel insights into its metabolic pathways and potential role in various physiological and pathological states. For instance, studies using other techniques like mass spectrometry have linked alterations in this compound levels to conditions such as diabetes and age-related macular degeneration, underscoring the potential value of a non-invasive monitoring tool like MRS.
Technical Considerations in MRS for this compound
The successful in vivo detection and quantification of this compound using MRS are contingent upon overcoming several significant technical challenges. These largely stem from its expected low physiological concentration and the spectral overlap with other more abundant metabolites.
Signal-to-Noise Ratio (SNR): A primary challenge in MRS is achieving a sufficient SNR for low-concentration metabolites. mdpi.com The inherent low sensitivity of MRS means that compounds present in the low millimolar or sub-millimolar range are difficult to detect. longdom.orgmrineonatalbrain.com Several strategies can be employed to enhance SNR, including the use of higher magnetic field strengths (e.g., 3T and above), which increases the separation of resonant frequencies and the net magnetization. longdom.org Additionally, optimizing pulse sequences and increasing the number of signal averages can improve SNR, though the latter comes at the cost of longer acquisition times. mdpi.com
Spectral Resolution and Overlap: The acetyl proton signal of this compound is expected to appear around 2.0 ppm in the ¹H-MRS spectrum. scispace.com This region is notoriously crowded, with major overlapping signals from the much more abundant N-Acetylaspartate (NAA). longdom.org Differentiating the this compound signal from the dominant NAA peak is a critical challenge. Furthermore, other molecules, such as N-acetyl glycoproteins and certain amino acids, can also contribute signals in this spectral vicinity, potentially confounding accurate quantification. mdpi.com Advanced spectral editing techniques, such as J-difference editing (e.g., MEGA-PRESS), which exploit the spin-spin coupling patterns of molecules, could potentially be adapted to isolate the this compound signal from overlapping resonances. uwo.ca
Quantification: Accurate quantification of this compound requires a stable internal reference compound. Metabolites like creatine (B1669601) are often used for this purpose. mdpi.com However, the concentration of these reference compounds can also be affected by pathology, introducing potential inaccuracies. uwo.ca Absolute quantification methods, which use an external reference or reference the tissue water signal, may provide more accurate results but involve their own set of technical complexities. uwo.canih.gov Furthermore, the relaxation times (T1 and T2) of this compound would need to be determined to correct for signal loss and ensure accurate concentration measurements.
Data Processing: Post-acquisition data processing is crucial for extracting reliable quantitative information. This involves steps like residual water suppression, eddy current correction, phase and frequency correction, and baseline correction. The choice of spectral fitting algorithm (e.g., LCModel) and the underlying basis set of known metabolite spectra are critical for accurately deconvolving the overlapping peaks in the spectrum and providing a reliable estimate of this compound concentration. nih.gov
The following table summarizes the key technical challenges and potential solutions for the in vivo MRS of this compound:
| Technical Challenge | Description | Potential Solutions |
| Low Signal-to-Noise Ratio (SNR) | The expected low physiological concentration of this compound makes its signal weak and difficult to distinguish from background noise. | Increase magnetic field strength (≥3T), optimize radiofrequency coils, increase number of signal averages, employ advanced denoising techniques. longdom.orgmdpi.com |
| Spectral Overlap | The N-acetyl proton signal of this compound (~2.0 ppm) heavily overlaps with the much larger peak of N-Acetylaspartate (NAA) and other metabolites/macromolecules. longdom.orgmdpi.com | Utilize higher field strengths for better spectral dispersion, employ advanced pulse sequences like spectral editing (e.g., MEGA-PRESS) to isolate the this compound signal. longdom.orguwo.ca |
| Accurate Quantification | Determining the precise concentration is challenging due to the need for a stable internal reference and accounting for signal relaxation effects. | Use of absolute quantification methods (e.g., water referencing), determination of this compound-specific relaxation times (T1 and T2) for correction. uwo.canih.gov |
| Signal Contamination | Signals from extracerebral lipids can contaminate the spectrum, particularly in whole-brain or near-skull acquisitions. | Employ robust water and lipid suppression techniques, use spatial localization methods (e.g., PRESS, STEAM) to select a specific volume of interest away from lipid sources. nih.gov |
| Data Analysis Complexity | Reliable quantification requires sophisticated software to separate the overlapping metabolite signals in the complex in vivo spectrum. | Utilize advanced spectral fitting algorithms (e.g., LCModel) with a comprehensive basis set that includes this compound and other potentially overlapping molecules. nih.gov |
Future Research Trajectories and Translational Implications
Elucidating Undefined Biological Functions and Mechanisms
While N-Acetylasparagine is known to be an N-terminally capped form of the amino acid L-asparagine, its precise biological roles and the mechanisms governing its activity remain largely undefined. hmdb.ca It is produced through the action of N-acetyltransferases (NATs) or via the proteolytic degradation of N-acetylated proteins. hmdb.ca The N-terminal acetylation of proteins is a widespread and conserved process in eukaryotes, crucial for protein stability and protection. hmdb.ca However, the specific functions of free this compound are not well-established.
Future research must focus on several key questions. One area of investigation is its potential role as a signaling molecule or a metabolic regulator. Studies have associated this compound with various metabolic pathways, including the urea (B33335) cycle and the metabolism of amino acids like arginine, proline, glutamate (B1630785), and aspartate. nih.govmdpi.com Further research is needed to determine whether NAA is merely a metabolic byproduct or an active participant in regulating these pathways. For instance, its accumulation in certain pathological states, such as in patients with diabetes at risk for cardiovascular disease, suggests a potential role in metabolic dysregulation that warrants deeper investigation. nih.gov
Additionally, the classification of many N-acetylamino acids as uremic toxins when present in high concentrations suggests that this compound could play a role in the pathophysiology of kidney disease and its systemic complications. hmdb.ca Research is required to understand the mechanisms of its clearance by the kidneys and the specific ways in which its accumulation contributes to cellular and organ damage. Elucidating these fundamental biological functions is a prerequisite for understanding its role in disease and for developing targeted interventions.
Development of Targeted Therapeutic Strategies
The growing understanding of asparagine metabolism's role in disease, particularly in cancer, has opened avenues for therapeutic targeting. nih.govnih.gov Asparagine is critical for the production of other nutrients and plays a significant role in tumor development. nih.gov While nutritional inhibition strategies targeting asparagine, such as the use of L-asparaginase, have been successful in treating leukemia, their efficacy in solid tumors is limited due to adaptive responses by cancer cells. nih.govresearchgate.net This highlights the need for more sophisticated strategies that may involve targeting enzymes related to this compound metabolism.
Future therapeutic development could focus on modulating the pathways that produce or are influenced by this compound. For example, in cancers where asparagine metabolism is a key dependency, targeting the broader network, including acetylated forms, could offer a novel approach. researchgate.netmdpi.com Research into how cancer cells utilize this compound or its precursor, asparagine, could reveal new vulnerabilities. nih.gov This involves exploring whether depleting this compound or inhibiting its synthesis could disrupt cancer cell proliferation or survival, potentially in combination with other therapies.
A key strategy for therapeutically targeting this compound metabolism is the modulation of the enzymes responsible for its synthesis and degradation. The N-terminal acetyltransferases (NATs) are a primary family of enzymes involved in the N-acetylation of proteins, a process that can release N-acetylated amino acids. hmdb.canih.gov The major NAT complex, NatA, and its catalytic subunit hNaa10, have been implicated in cancer development. nih.gov Knockdown of hNaa10 can lead to cancer cell death and arrest cell proliferation, making it an attractive therapeutic target. nih.gov
The development of potent and selective inhibitors for these enzymes is a promising area of research. nih.gov Scientists have begun to design and synthesize bisubstrate analogues that can selectively inhibit different NAT complexes. nih.govresearchgate.net These efforts have demonstrated the feasibility of creating NAT-selective inhibitors, which could be developed into more drug-like compounds to probe NAT function in vivo and potentially serve as anticancer therapeutics. nih.gov Future work should focus on optimizing these inhibitors for improved potency, selectivity, and pharmacological properties.
| Enzyme Target | Inhibitor Example | Inhibition Constant | Therapeutic Rationale |
| NatA complex | CoA-Ac-SES4 | IC50 = 15.1 μM | Targeting protein acetylation in cancer nih.gov |
| hNaa10 (NatA catalytic subunit) | CoA-Ac-EEE4 | K_i = 1.6 μM | Inducing cancer cell death and proliferation arrest nih.gov |
| NatE/hNaa50 | CoA-Ac-MLG7 | K_i* = 8 nM | Targeting chromosome segregation in cancer cells nih.gov |
This table presents examples of early-stage inhibitors designed to target N-terminal acetyltransferases (NATs), enzymes involved in processes that can generate N-acetylated amino acids.
Advanced Biomarker Validation and Clinical Integration
This compound has emerged as a promising biomarker candidate in different disease contexts, necessitating rigorous validation for potential clinical use. A significant finding is the association between elevated serum levels of this compound and QTc interval prolongation in patients with type 2 diabetes, a risk factor for malignant ventricular arrhythmias and sudden cardiac death. nih.govmdpi.com In a longitudinal study, this compound was the only metabolite consistently associated with QTc at two different time points, suggesting its potential as a prognostic biomarker for cardiovascular complications in diabetic patients. nih.gov
In oncology, metabolomic studies have revealed the accumulation of related N-acetylated compounds in castration-resistant prostate cancer (CRPC) models. nih.govresearchgate.net This suggests that this compound or associated metabolites could serve as biomarkers for identifying aggressive forms of prostate cancer or for monitoring treatment response.
The path to clinical integration requires several critical steps. Firstly, large-scale, multi-center cohort studies are needed to validate the initial findings and establish definitive cutoff values for risk stratification. Secondly, the development of standardized, high-throughput assays for quantifying this compound in clinical samples (e.g., serum or plasma) is essential. Finally, research must clarify the biological mechanisms linking elevated this compound to the clinical phenotype, such as its role in cardiac electrophysiology or tumor progression, to solidify its clinical utility. nih.govnih.gov
| Disease Context | Key Finding | Potential Clinical Application | Research Stage |
| Cardiology (Diabetes) | Positive correlation between serum this compound and prolonged QTc interval. nih.govmdpi.com | Prognostic biomarker for arrhythmia risk in diabetic patients. | Discovery / Initial Validation |
| Oncology (Prostate Cancer) | Accumulation of related N-acetylated compounds in CRPC models. nih.govresearchgate.net | Biomarker for disease progression or therapeutic response. | Preclinical / Discovery |
Comprehensive Multi-Omics Integration for Systems-Level Understanding
To fully comprehend the role of this compound in health and disease, a systems-level approach integrating multiple "omics" datasets is indispensable. Multi-omics analysis, which combines data from metabolomics, proteomics, transcriptomics, and genomics, can provide a holistic view of the molecular perturbations involving this compound. nih.govmdpi.com
For example, an integrated analysis in prostate cancer models combined metabolomics (showing N-acetylated metabolite accumulation) with proteomics (showing upregulation of related enzymes) and transcriptomics. nih.govresearchgate.net This approach led to the hypothesis that increased N-acetylated metabolites in CRPC could be channeled into sphingolipid and nucleotide synthesis to support tumor growth. nih.gov Similarly, identifying this compound's link to QTc prolongation was achieved through untargeted metabolomics, which can be further enriched by integrating it with genomic and proteomic data to uncover the underlying genetic predispositions and pathway dysregulations. nih.govmdpi.com
Future research should leverage multi-omics data integration to build comprehensive network models of this compound metabolism. mdpi.com By mapping the interactions between this compound levels, gene expression, protein activity, and other metabolites, researchers can identify key regulatory nodes and pathways. This systems-level understanding is crucial for pinpointing the most effective targets for therapeutic intervention and for developing more precise and personalized diagnostic and prognostic tools. mdpi.com
Q & A
Q. What are the primary enzymatic pathways implicated in N-Acetylasparagine biosynthesis, and what experimental methodologies are used to validate these pathways?
Methodological Answer: Current hypotheses suggest roles for NAT1 , aminoacylase 2 (ASPA) , and aminoacylase 1 (ACY1) , though the biosynthetic mechanism remains unresolved. Researchers should employ:
- Isotopic tracing : Use labeled L-asparagine to track acetylation in cell cultures or purified enzyme systems.
- Knockout models : Compare this compound levels in NAT1-deficient vs. wild-type cell lines (e.g., MDA-MB-231 breast cancer models) .
- Enzyme activity assays : Measure kinetic parameters (e.g., Kₘ, Vₘₐₓ) of recombinant NAT1, ASPA, and ACY1 using HPLC or mass spectrometry to quantify substrate turnover .
Q. How can researchers ensure accurate detection and quantification of this compound in biological samples?
Methodological Answer:
- Chromatographic separation : Use reverse-phase HPLC with UV detection (205–220 nm) or LC-MS/MS for higher sensitivity.
- Internal standardization : Spike samples with deuterated this compound to correct for matrix effects.
- Validation : Cross-verify results with orthogonal methods (e.g., NMR or enzymatic hydrolysis followed by asparagine quantification) .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported enzymatic roles of NAT1 vs. ASPA/ACY1 in this compound metabolism?
Methodological Answer:
- Comparative kinetic studies : Perform side-by-side assays under standardized pH, temperature, and substrate concentrations to resolve discrepancies in enzyme specificity.
- Tissue-specific profiling : Analyze enzyme expression (via qPCR/Western blot) and metabolite levels across different organs (e.g., brain, liver) to identify context-dependent activity .
- Structural analysis : Use X-ray crystallography or cryo-EM to compare substrate-binding pockets of NAT1 and ASPA/ACY1, identifying residues critical for acetylated amino acid recognition .
Q. How should researchers design studies to investigate the metabolic fate of this compound under pathological conditions (e.g., ACY1 deficiency)?
Methodological Answer:
- Patient-derived models : Use urine or plasma samples from ACY1-deficient patients to quantify this compound accumulation via LC-MS.
- Pathway perturbation : Apply metabolic inhibitors (e.g., NAT1-specific inhibitors like pentamidine) to dissect contributions of parallel pathways.
- Multi-omics integration : Combine metabolomics data with transcriptomic/proteomic profiles to map regulatory networks influencing this compound flux .
Q. What statistical and reproducibility measures are critical for validating this compound’s role in cellular metabolism?
Methodological Answer:
- Power analysis : Predefine sample sizes to ensure statistical robustness, especially for low-abundance metabolites.
- Blinded experimentation : Assign sample preparation and data analysis to separate teams to minimize bias.
- Data transparency : Publish raw chromatograms, kinetic curves, and code for metabolite quantification in supplementary materials to enable replication .
Data Contradiction & Synthesis
Q. How can conflicting reports on this compound’s origin (protein degradation vs. direct acetylation) be reconciled?
Methodological Answer:
- Pulse-chase experiments : Track labeled acetyl groups from protein synthesis (e.g., using ¹³C-glucose) to free this compound pools.
- Protease inhibition : Treat cells with proteasome inhibitors (e.g., MG-132) to determine if protein degradation contributes significantly to this compound levels .
- Subcellular fractionation : Isolate cytoplasmic vs. mitochondrial compartments to localize acetylation activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
